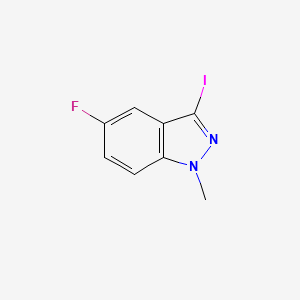

5-Fluoro-3-iodo-1-methyl-1H-indazole

Beschreibung

5-Fluoro-3-iodo-1-methyl-1H-indazole (CAS: 1060817-10-8) is a halogenated indazole derivative with the molecular formula C₇H₅FIN₂ and a molecular weight of 276.05 g/mol . It is characterized by a fluorine atom at position 5, an iodine atom at position 3, and a methyl group at position 1 of the indazole core. This compound is typically synthesized as a brown solid with 95% purity and is stored under cool, dry conditions . Its SMILES notation (Cn1c2ccc(cc2c(n1)I)F) highlights the substitution pattern, which contributes to its electronic and steric properties, making it a candidate for medicinal chemistry and radiopharmaceutical applications .

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFBOPEQAMZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650982 | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-10-8 | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its antitumor activity . A study evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative effects, particularly against Hep-G2 cells. The compound's IC values indicated promising anticancer properties, comparable to established chemotherapeutics like 5-Fluorouracil (5-Fu) .

Table 1: Antitumor Activity of 5-Fluoro-3-iodo-1-methyl-1H-indazole

| Cell Line | IC (µM) | Comparison to 5-Fu |

|---|---|---|

| Hep-G2 | 3.32 | Similar |

| K562 | Not specified | Not specified |

Organic Synthesis

This compound serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals and agrochemicals .

Mechanism of Action:

The mechanism likely involves interactions with specific molecular targets, potentially modulating biological processes through enzyme or receptor binding .

Research indicates that this compound exhibits antimicrobial and antifungal properties . Its fluorinated structure may enhance its efficacy against certain pathogens, making it a candidate for further biological investigations .

Case Study 1: Antitumor Properties

A recent study focused on synthesizing derivatives of indazole, including this compound, and evaluating their antitumor activity. The results showed that certain derivatives exhibited greater potency than traditional chemotherapeutics, indicating a potential for developing new cancer therapies .

Case Study 2: Mechanistic Insights

Another investigation into the compound's mechanism revealed its impact on cell cycle distribution in cancer cells. Treatment with the compound resulted in increased apoptosis rates and altered cell cycle phases, suggesting a multifaceted approach to inducing cancer cell death .

Wirkmechanismus

The mechanism by which 5-Fluoro-3-iodo-1-methyl-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Halogenated Methylindazoles

Several isomers of 5-fluoro-3-iodo-1-methyl-1H-indazole differ in the placement of fluorine and iodine on the indazole scaffold:

Key Differences :

- Electronic Effects : The position of fluorine (electron-withdrawing) and iodine (polarizable halogen) alters the electron density of the indazole ring, impacting reactivity and binding to biological targets .

- Steric Profile: The methyl group at position 1 in this compound enhances lipophilicity compared to non-methylated analogs like 4-fluoro-6-iodo-1H-indazole .

Halogen-Swapped Analogues

Replacing iodine with other halogens or functional groups modifies physicochemical properties:

Key Differences :

Heterocyclic Core Modifications

Compounds with alternative heterocycles or substituents demonstrate divergent pharmacological profiles:

Key Differences :

- Core Flexibility : Indoles (e.g., ) exhibit greater conformational flexibility than rigid indazoles, affecting target selectivity .

- Synthetic Utility : Methyl esters (e.g., ) serve as intermediates for further derivatization, whereas this compound’s iodine is a leaving group for cross-coupling reactions .

Structural Analogues in Drug Development

5-Bromo-1-(phenylmethyl)-1H-indazole (CAS: N/A) and PF-06263276 (CAS: 1421502-62-6) highlight the role of indazole derivatives in medicinal chemistry:

- 5-Bromo-1-(phenylmethyl)-1H-indazole : Bromine substitution and benzyl group enhance blood-brain barrier penetration compared to iodine-containing analogs .

Biologische Aktivität

5-Fluoro-3-iodo-1-methyl-1H-indazole is a fluorinated and iodinated derivative of indazole, a heterocyclic aromatic organic compound. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance in various fields.

Chemical Structure and Properties

Molecular Formula: C10H8F I N2

Molecular Weight: Approximately 314.08 g/mol

The unique arrangement of the fluorine and iodine substituents on the indazole ring enhances the compound's reactivity and biological activity compared to its analogs. The presence of these halogens influences its interaction with biological targets, making it a compound of interest in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological processes, including:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes involved in cancer progression.

- Receptor Binding: It may bind to specific receptors that regulate cellular responses, influencing pathways related to inflammation and cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, a study reported its effectiveness against various cancer cell lines, demonstrating significant antiproliferative effects with IC50 values indicating potency in inhibiting cell growth.

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| SNU16 | 77.4 ± 6.2 | |

| KG1 | 25.3 ± 4.6 | |

| BRAFV600-mutant melanoma | 20 (ERK1/2 inhibition) |

The structure-activity relationship (SAR) studies suggest that the substitution pattern on the indazole ring significantly affects its biological activity. Compounds with specific substituents at the 4-position and 6-position exhibited enhanced inhibitory effects on cancer-related pathways .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. In vitro studies demonstrated that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Case Study 1: Anticancer Efficacy in Clinical Trials

A clinical trial investigated the efficacy of a derivative of this compound in patients with advanced solid tumors. The trial reported manageable side effects and promising antitumor activity, with some patients achieving partial responses .

Case Study 2: Mechanistic Insights into Antimicrobial Activity

Another study focused on elucidating the mechanism behind the antimicrobial activity of this compound. It was found that this compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-Fluoro-3-iodo-1-methyl-1H-indazole typically involves:

- Construction of the indazole ring system or modification of a preformed indazole.

- Introduction of halogen substituents (fluorine and iodine) at specific positions.

- Methylation at the N-1 position.

The challenge lies in the selective iodination at position 3 and fluorination at position 5, while maintaining the methyl group at N-1.

Direct Iodination of 1-Methyl-5-fluoro-1H-indazole

A well-documented approach is the iodination of 1-methyl-5-fluoro-1H-indazole to introduce the iodine atom at position 3:

- Procedure:

1-Methyl-5-fluoro-1H-indazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Iodine (I2) is added along with a base such as potassium hydroxide (KOH) at room temperature. The reaction mixture is stirred for about 1 hour.

After completion, the mixture is quenched with aqueous sodium bisulfite (NaHSO3) to remove excess iodine, followed by extraction with diethyl ether. The organic layer is washed, dried, and solvent removed to yield 3-iodo-1-methyl-5-fluoro-1H-indazole as a white solid. - Yield: Approximately 77%

- Characterization: Melting point 90–92 °C; IR and NMR spectra confirm substitution pattern.

- Reference: This method is adapted from Pd(PPh3)4 catalyzed iodination and related indazole functionalization reported by Applied Sciences (2020).

Stepwise Halogenation and Methylation Starting from Substituted Acetophenones

An alternative synthetic route involves the preparation of substituted 3-methyl-5-halogenated-1H-indazoles as intermediates, which can be further functionalized:

- Step 1: Synthesis of 2-amino-5-fluoroacetophenone

Starting from 2-nitro-5-fluoroacetophenone, reduction is performed using iron powder and ammonium chloride in a water/methanol mixture at 60 °C overnight. The resulting 2-amino-5-fluoroacetophenone is isolated by extraction and recrystallization with yields around 84–85%. - Step 2: Cyclization to 3-methyl-5-fluoro-1H-indazole

The aminoacetophenone undergoes diazotization with sodium nitrite (NaNO2) in acidic medium at 0–10 °C, followed by treatment with tin(II) chloride (SnCl2) in hydrochloric acid to induce cyclization and reduction simultaneously. The product precipitates upon neutralization to pH 8–9, yielding 3-methyl-5-fluoro-1H-indazole in about 81% yield. - Step 3: Methylation at N-1

The 3-methyl-5-fluoro-1H-indazole can be methylated at the N-1 position using methylating agents such as methyl iodide under basic conditions to afford 1-methyl-3-methyl-5-fluoro-1H-indazole. - Step 4: Iodination at position 3

The methylated compound is then subjected to iodination as described in section 2 to introduce iodine at position 3, completing the synthesis of this compound. - Reference: This multi-step approach is adapted from patent CN102898374A, which describes preparation of 3-methyl-5-R-1H-indazole derivatives with halogen substituents, including fluorine and iodine.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-nitro-5-fluoroacetophenone | Fe powder, NH4Cl, H2O/MeOH, 60 °C, overnight | 2-amino-5-fluoroacetophenone | ~84–85 | Reduction of nitro group |

| 2 | 2-amino-5-fluoroacetophenone | NaNO2, HCl, 0–10 °C (diazotization); SnCl2, HCl, overnight | 3-methyl-5-fluoro-1H-indazole | ~81 | Diazotization and cyclization |

| 3 | 3-methyl-5-fluoro-1H-indazole | Methyl iodide, base (e.g., K2CO3) | 1-methyl-3-methyl-5-fluoro-1H-indazole | Variable | N-1 methylation |

| 4 | 1-methyl-3-methyl-5-fluoro-1H-indazole | I2, KOH, DMF, room temperature, 1 h | This compound | ~77 | Selective iodination at position 3 |

Research Findings and Optimization Notes

- The iodination step is generally high yielding and regioselective under mild conditions with iodine and base in DMF.

- Avoidance of hydrazine hydrate reflux improves safety and scalability.

- The diazotization-cyclization route from aminoacetophenone intermediates is efficient and adaptable for various halogen substituents, enabling structural diversification.

- Methylation at N-1 is straightforward and can be optimized by choice of base and solvent to maximize yield and purity.

- Purification typically involves recrystallization or chromatographic techniques depending on scale and desired purity.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-3-iodo-1-methyl-1H-indazole?

- Methodological Answer: A typical synthesis involves sequential functionalization of the indazole core. For example, Friedel-Crafts acylation can introduce substituents to the aromatic ring, followed by iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Hydrazine-mediated cyclization is often employed to form the indazole ring, as seen in similar compounds . Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be used to introduce aryl/heteroaryl groups at the 3-iodo position .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer: Structural confirmation relies on a combination of techniques:

- X-ray crystallography for unambiguous determination of bond lengths and angles (e.g., as applied to fluorinated indazoles in crystallographic studies) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, particularly for iodine (e.g., characteristic M+2 peak due to ¹²⁷I and ¹²⁹I isotopes) .

Advanced Research Questions

Q. How do fluorine and iodine substituents influence the compound's reactivity and biological activity?

- Methodological Answer:

- Fluorine enhances metabolic stability via C-F bond strength and modulates electronic effects (electron-withdrawing), directing electrophilic substitution reactions. It also improves membrane permeability .

- Iodine serves as a versatile handle for further functionalization (e.g., cross-coupling) and may enhance binding affinity in halogen-bonding interactions with biological targets. Comparative studies with non-iodinated analogs can isolate iodine's contribution to activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Reproducibility checks: Ensure consistent purity (>98% by HPLC) and characterization (e.g., NMR, elemental analysis) across studies .

- Assay standardization: Use established cell lines or enzymatic assays with positive/negative controls. For example, discrepancies in kinase inhibition profiles may arise from variations in ATP concentrations or buffer conditions .

- Meta-analysis: Compare data across multiple studies (e.g., PubChem bioactivity data) to identify trends or outliers .

Q. What strategies optimize iodination efficiency during synthesis?

- Methodological Answer:

- Catalyst selection: Use Pd(OAc)₂ or CuI for cross-coupling reactions, with ligand optimization (e.g., XPhos for bulky substrates) .

- Temperature control: Iodination reactions often require low temperatures (−20°C to 0°C) to minimize side products like diiodinated species .

- Protecting groups: Temporarily block reactive sites (e.g., NH of indazole with tert-butoxycarbonyl (Boc)) to direct iodination to the desired position .

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer:

- Molecular docking: Screen against protein databases (e.g., PDB) to identify potential binding pockets. For example, fluorinated indazoles often target kinases or G-protein-coupled receptors (GPCRs) .

- QSAR studies: Correlate substituent electronic parameters (Hammett constants) with activity data to design analogs with improved potency .

- MD simulations: Assess binding stability over time, focusing on halogen-bonding interactions involving iodine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.